1-Cyclopropyl-2,3,3-trifluorocyclobutene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7F3 |
|---|---|
Molecular Weight |
148.13 g/mol |
IUPAC Name |
1-cyclopropyl-2,3,3-trifluorocyclobutene |
InChI |
InChI=1S/C7H7F3/c8-6-5(4-1-2-4)3-7(6,9)10/h4H,1-3H2 |
InChI Key |
CJKICROGOAAHDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(C2)(F)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclopropyl 2,3,3 Trifluorocyclobutene and Its Analogues
Direct Synthetic Routes to Fluorinated Cyclobutenes
Direct methods for forming the cyclobutene (B1205218) core are often the most efficient, primarily relying on cycloaddition reactions, ring-expansion of smaller strained rings, and elimination reactions from saturated precursors.
The [2+2] cycloaddition is arguably the most fundamental and widely used method for constructing cyclobutane (B1203170) and cyclobutene rings. nih.gov This approach involves the reaction of two two-carbon components (e.g., two alkenes or an alkene and an alkyne) to form a four-membered ring. The success of this strategy hinges on overcoming the high activation energy barrier, which is typically achieved through thermal, photochemical, or catalytic activation.
Thermal and Lewis Acid-Catalyzed [2+2] Cycloadditions: Thermal cycloadditions are a primary industrial method for cyclobutene synthesis, though they can require harsh conditions. A more recent approach involves the thermal [2+2] cycloaddition between vinyl boronates and keteniminium salts generated in situ from amides of carboxylic acids. amanote.com This method provides a practical, one-step route to functionalized cyclobutanes that can be scaled to gram quantities. amanote.com Lewis acid catalysis can also enable [2+2] cycloadditions that might not proceed under thermal conditions alone. For instance, the reaction of terminal alkenes with allenoates, using a Lewis acid like EtAlCl₂, produces 1,3-substituted cyclobutanes in high yields. researchgate.net The choice of an electron-withdrawing group on the allenoate, such as a phenyl ester, was found to be crucial for reactivity. researchgate.net
Photochemical [2+2] Cycloadditions: Light-induced cycloadditions offer a mild alternative for constructing the cyclobutane skeleton. Photocatalysis has been successfully employed for the [2+2] cycloaddition between substrates like pyridones and ethenesulfonyl fluoride (B91410), yielding unique cyclobutane-fused structures. organic-chemistry.org Intramolecular [2+2] cycloadditions can also be achieved under photocatalytic conditions to create complex, polycyclic systems. nih.gov These methods are advantageous for their operational simplicity and ability to proceed at ambient temperatures.
| Method | Activation | Typical Substrates | Key Features | Reference |
|---|---|---|---|---|
| Thermal Cycloaddition | Heat | Vinyl Boronates + Keteniminium Salts | One-step synthesis; scalable to multigram quantities. | amanote.com |
| Lewis Acid-Catalyzed Cycloaddition | Lewis Acid (e.g., EtAlCl₂) | Terminal Alkenes + Allenoates | Robust conditions; provides functional handles for derivatization. | researchgate.net |
| Photocatalytic Cycloaddition | Visible Light / Photocatalyst | Pyridones + Ethenesulfonyl Fluoride | Mild conditions; constructs unique fused ring systems. | organic-chemistry.org |
Ring expansion of highly strained cyclopropyl (B3062369) precursors provides an elegant pathway to cyclobutene derivatives. This strategy leverages the release of ring strain from the three-membered ring to drive the formation of the four-membered ring.
A notable example involves a chemoenzymatic approach where an engineered myoglobin (B1173299) catalyst facilitates the stereoselective cyclopropanation of an olefin with ethyl α-diazopyruvate. rsc.org The resulting enantiopure α-cyclopropylpyruvates can then undergo a photoinduced ring expansion, transforming the cyclopropane (B1198618) into a cyclobutene. This two-step sequence provides optically active cyclobutenoates in good yields and high enantiomeric excess. rsc.org Another strategy involves the rhodium-catalyzed ring expansion of cyclopropyl N-tosylhydrazones, which offers a direct route to monosubstituted cyclobutenes. organic-chemistry.org These methods highlight the utility of functionalized cyclopropanes as versatile intermediates for accessing more complex cyclic systems.
The introduction of a double bond into a saturated cyclobutane ring via an elimination reaction is a classic synthetic transformation. To form a cyclobutene like the target compound from a precursor such as 1-cyclopropyl-2,2,3,3-tetrafluorocyclobutane, a dehydrofluorination reaction would be required. This typically involves treating the substrate with a strong, non-nucleophilic base to remove a proton and a fluoride ion (as HF). youtube.com
The regioselectivity of such eliminations in polyfluorinated systems can be complex. The orientation of the forming double bond is governed by the relative acidity of the available α-protons and the stability of the resulting alkene (Zaitsev's rule vs. Hofmann's rule). youtube.comresearchgate.net In fluoroelastomers, dehydrofluorination induced by bases like KOH has been shown to generate double bonds, with the reaction outcome influenced by factors such as temperature and base concentration. researchgate.net However, this process can be accompanied by side reactions. researchgate.net For a specific substrate like a substituted fluorocyclobutane, achieving clean elimination to a single cyclobutene isomer requires careful optimization of the base and reaction conditions to control the regiochemical outcome. organic-chemistry.org
Advanced Approaches in Fluorinated Cyclobutene Construction
Modern synthetic chemistry offers powerful catalytic tools that enable novel and more efficient pathways to complex molecules, including strained fluorinated rings.
Transition metals are instrumental in forging challenging carbon-carbon and carbon-fluorine bonds. Various metals, including rhodium, nickel, copper, and gold, have been employed in the synthesis of fluorinated four-membered rings.
Rhodium catalysis has been used for the asymmetric hydroboration of gem-difluorinated cyclobutenes, leading to chiral gem-difluorinated α-boryl cyclobutanes. researchgate.net Subsequent treatment with a base can induce a formal hydrodefluorination, yielding monofluorinated cyclobutenes. researchgate.net Nickel-catalyzed reactions, such as the asymmetric hydrometalative cyclization of alkynones, can produce enantioenriched cyclobutanols, which are precursors to other functionalized cyclobutanes. scilit.com
Copper and gold catalysis have been shown to be effective in chemodivergent reactions of bicyclo[1.1.0]butane (BCB) amides. nih.gov Depending on the catalyst (Cu(I) or Au(I)), the reaction with azadienes can be directed to form either bicyclo[2.1.1]hexanes or cyclobutenes selectively, demonstrating the power of catalyst control in determining the product outcome. nih.gov
| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Rhodium (Rh) | Asymmetric Hydroboration / Hydrodefluorination | gem-Difluorinated Cyclobutenes | Chiral Monofluorinated Cyclobutenes | researchgate.net |
| Nickel (Ni) | Asymmetric syn-Hydrometalative Cyclization | Alkynones | Alkenyl Cyclobutanols | scilit.com |
| Copper (Cu(I)) / Gold (Au(I)) | Chemodivergent Cycloaddition/Addition-Elimination | Bicyclo[1.1.0]butane Amides + Azadienes | Bicyclo[2.1.1]hexanes or Cyclobutenes | nih.gov |
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis, including the formation of fluorinated compounds. A primary application in this area is the enantioselective α-fluorination of carbonyl compounds. scilit.comnih.gov Using enamine catalysis, primary amine-functionalized Cinchona alkaloids can catalyze the direct and asymmetric α-fluorination of cyclic ketones with high levels of enantio- and diastereoselectivity, using electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). nih.gov
While this method typically functionalizes a pre-existing ring, the resulting α-fluoro carbonyl compounds are valuable synthons for further transformations. nih.gov Organocatalysis can also be applied to the construction of fluorinated rings. For example, the regioselective synthesis of α-fluorinated cyclopentenones has been achieved through an organocatalytic difluorocyclopropanation followed by a Nazarov cyclization, showcasing how organocatalysis can be integrated into multi-step sequences to build complex fluorinated cyclic systems. amanote.com These methodologies provide metal-free alternatives for creating chiral fluorinated molecules. scilit.com
Stereoselective Synthesis of Cyclobutane Derivatives: Implications for Cyclobutene Precursors
The stereochemical outcome of the final cyclobutene is intrinsically linked to the stereochemistry of its cyclobutane precursor. Therefore, the development of stereocontrolled methods for synthesizing multisubstituted cyclobutanes is a critical prerequisite. nih.govresearchgate.net These methods often serve as the foundation for accessing specific isomers of cyclobutene targets through subsequent elimination reactions.
Key strategies for stereoselective cyclobutane synthesis include:
[2+2] Cycloadditions: This is a cornerstone of cyclobutane synthesis. nih.govmdpi.com The reaction of an alkene with a ketene, or two different alkenes under photochemical, thermal, or metal-catalyzed conditions, can generate the cyclobutane core. smolecule.com The use of chiral catalysts or auxiliaries in these reactions can induce high levels of diastereo- and enantioselectivity. mdpi.com For instance, chiral hydrogen-bonding templates have been used to direct the stereochemistry of [2+2] photocycloadditions, yielding products with excellent enantioselectivity. mdpi.com
Ring Contraction Reactions: An alternative approach involves the contraction of larger, more readily accessible rings, such as pyrrolidines. nih.govacs.org For example, the treatment of substituted pyrrolidines with an iodonitrene species can induce a nitrogen extrusion and subsequent radical cyclization to form highly substituted cyclobutanes in a stereospecific manner. nih.gov This method has proven effective for creating contiguous stereocenters. nih.gov
Intramolecular Alkylation: The dianion of a substituted acetic acid can undergo a double-alkylation reaction with reagents like epichlorohydrin (B41342) to form a hydroxy-substituted cyclobutane as a single diastereomer. acs.org The stereochemistry is often directed by a metal chelate that templates the final ring-closing step. acs.org
The relative stereochemistry of the substituents on the cyclobutane precursor—in this case, the cyclopropyl group and fluorine atoms—is paramount. It directly dictates which geometric isomer of the cyclobutene is formed during the elimination step, as the mechanism (e.g., anti-periplanar vs. syn-periplanar) requires a specific spatial arrangement of the departing groups.
Control over Chemo-, Regio-, and Stereoselectivity in Cyclobutene-Forming Reactions
The conversion of a cyclobutane precursor to a cyclobutene requires precise control over three key aspects of selectivity to ensure the efficient formation of the desired product, 1-cyclopropyl-2,3,3-trifluorocyclobutene. rsc.orgnih.gov
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In a precursor molecule containing multiple halogens and a cyclopropyl ring, the reaction conditions must be chosen to effect elimination without causing unwanted side reactions, such as the opening of the strained cyclopropyl ring or substitution of the geminal fluorine atoms. rsc.org
Regioselectivity: This is the control over the position where the double bond is formed. For the target molecule, elimination must occur specifically between C1 (bearing the cyclopropyl group) and C2 to form this compound. Alternative elimination pathways would lead to undesired constitutional isomers. The choice of base and leaving group is crucial in directing this outcome. nih.gov
Stereoselectivity: This controls the 3D arrangement of the final product. While the specific target, this compound, does not have E/Z isomerism at the double bond due to the substitution pattern, the stereochemistry of the cyclobutane precursor remains critical. The efficiency of the elimination reaction often depends on the ability of the leaving groups to achieve the necessary anti-periplanar or syn-periplanar conformation, which is determined by the precursor's stereoisomeric form. nih.govrsc.org
The interplay of these factors is complex. For example, rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes has been shown to produce chiral cyclobutane derivatives with excellent regio- and enantioselectivity, which are versatile precursors for further transformations. researchgate.netnih.gov The table below summarizes how reaction parameters can influence selectivity in a hypothetical elimination reaction to form a cyclobutene.
| Parameter | Influence on Selectivity | Example Application |
|---|---|---|
| Base | Sterically hindered bases (e.g., t-BuOK) can favor the formation of the less substituted (Hofmann) alkene, influencing regioselectivity. The base strength can affect chemoselectivity. | Using potassium tert-butoxide in tert-butanol (B103910) to promote elimination for cyclobutene synthesis. nih.gov |
| Leaving Group | The nature of the leaving group (e.g., -OTs vs. -Br) can influence the rate and mechanism (E1 vs. E2) of the elimination, thereby affecting both regio- and stereoselectivity. | Employing a tosylate group, which is a good leaving group, to facilitate a clean E2 elimination. nih.gov |
| Solvent | Polar aprotic solvents (e.g., DMSO) can favor E2 reactions, while polar protic solvents can promote E1 pathways. This choice impacts stereochemical outcomes. | Using DMSO as a solvent to favor the bimolecular elimination pathway for forming the cyclobutene double bond. nih.gov |
| Catalyst | Transition metal catalysts (e.g., Rhodium, Palladium) can be used to achieve high levels of regio- and enantioselectivity in precursor synthesis, which indirectly controls the final product. researchgate.netnih.gov | Rhodium-catalyzed hydroboration to create a specific chiral cyclobutane intermediate. researchgate.netnih.gov |
Considerations in Precursor Design and Functional Group Compatibility for Fluorinated Cyclobutene Synthesis
The successful synthesis of this compound is highly dependent on the careful design of its immediate precursor and a thorough understanding of functional group compatibility. nih.govchemrxiv.org
The precursor must be designed to contain the cyclopropyl group and the three fluorine atoms, along with suitable leaving groups positioned to facilitate a regioselective elimination to form the C1=C2 double bond. The stability of this precursor is a key concern. The strong electron-withdrawing nature of the three fluorine atoms significantly influences the reactivity of the cyclobutane ring, potentially activating adjacent positions towards nucleophilic attack or deprotonation.
Functional group compatibility is a major hurdle. The synthetic route must accommodate the unique and often sensitive nature of both the cyclopropyl and trifluoro-substituted moieties.
Cyclopropyl Ring Stability: The three-membered ring is susceptible to ring-opening under acidic or electrophilic conditions. Therefore, reagents and reaction conditions must be chosen to be mild enough to preserve its integrity throughout the synthetic sequence. rsc.org
Fluorine Atom Effects: The geminal difluoro group at C3 and the additional fluorine at C2 create a highly electron-deficient region in the molecule. This electronic effect must be considered during all synthetic steps, as it can alter the reactivity of nearby functional groups and the stability of any charged intermediates.
Reagent Selection: Reagents must be chosen that are compatible with all functionalities. For example, strong bases used for elimination could potentially deprotonate less acidic protons elsewhere in the molecule or react with other sensitive groups. Similarly, fluorinating agents must be selected carefully to avoid undesired reactions with the cyclopropyl ring or the existing double bond in later-stage functionalization. rsc.org
The following table outlines critical considerations for the design of precursors for fluorinated cyclobutenes.
| Design Aspect | Key Considerations | Potential Challenges |
|---|---|---|
| Core Structure | A cyclobutane ring with pre-installed cyclopropyl and fluorine substituents. | Stereocontrolled installation of four substituents on a four-membered ring. nih.gov |
| Leaving Groups | Two leaving groups (e.g., -Br, -OTs) on adjacent carbons (what will become C1 and C2). | The leaving groups must be installed without compromising other functional groups. Their relative stereochemistry must allow for an efficient elimination pathway. |
| Functional Group Tolerance | All synthetic steps must tolerate the strained cyclopropyl ring and the electron-withdrawing fluorine atoms. | Avoiding cyclopropyl ring-opening; managing the electronic effects of fluorine on reaction intermediates. |
| Reaction Conditions | Conditions for elimination (base, solvent, temperature) must be optimized for chemo-, regio-, and stereoselectivity. | Harsh conditions may lead to side products, decomposition, or loss of stereochemical integrity. |
Chemical Reactivity and Transformation Pathways of 1 Cyclopropyl 2,3,3 Trifluorocyclobutene
Reactions Involving the Cyclobutene (B1205218) Olefinic Bond
The double bond in 1-cyclopropyl-2,3,3-trifluorocyclobutene is a primary site of reactivity, susceptible to both electrophilic and nucleophilic attack, and capable of participating in concerted pericyclic reactions.
The electron-rich π-system of the cyclobutene double bond readily undergoes electrophilic addition reactions. Electrophiles are drawn to the double bond, leading to the formation of a transient carbocationic intermediate that is subsequently quenched by a nucleophile to yield a variety of substituted cyclobutane (B1203170) products. The presence of the electron-donating cyclopropyl (B3062369) group enhances the nucleophilicity of the double bond, promoting these additions.
Conversely, while less common for simple alkenes, the strong electron-withdrawing effect of the three fluorine atoms can render the double bond sufficiently electron-deficient to be attacked by strong nucleophiles in a conjugate addition fashion. Furthermore, the trifluoromethyl group itself can be subject to nucleophilic substitution reactions under specific conditions, where a nucleophile displaces a fluoride (B91410) ion. smolecule.com
Table 1: Representative Addition Reactions to the Cyclobutene Double Bond
| Reaction Type | Reagent Class | General Product | Notes |
|---|---|---|---|
| Electrophilic Addition | Electrophiles (e.g., H+, Br+, etc.) | Substituted cyclobutanes | The regioselectivity is influenced by the electronic effects of the cyclopropyl and trifluoro groups. |
| Nucleophilic Addition | Strong Nucleophiles | Functionalized cyclobutanes | This pathway is facilitated by the electron-withdrawing nature of the fluorine substituents. |
Pericyclic reactions, which proceed through a concerted cyclic transition state, are a hallmark of cyclobutene chemistry. libretexts.orglibretexts.org The most prominent of these is the electrocyclic ring-opening to form a substituted 1,3-butadiene. According to the Woodward-Hoffmann rules, the thermal ring-opening of a cyclobutene is a conrotatory process, meaning the substituents at the termini of the breaking sigma bond rotate in the same direction. libretexts.orgorganicchemistrydata.orgmasterorganicchemistry.com
In the case of fluorinated cyclobutenes, these reactions exhibit remarkable stereoselectivity that is governed by electronic effects rather than steric hindrance. pitt.edu Studies on perfluoro-3,4-dimethylcyclobutene have shown a strong preference for the inward rotation of the larger CF3 groups and outward rotation of the smaller fluorine substituents during conrotatory ring-opening. pitt.edu This electronic control leads to a high degree of stereospecificity in the formation of the resulting diene. The presence of substituents that can stabilize the diradical character of the transition state can also influence the reaction pathway, particularly in symmetry-forbidden disrotatory ring-openings. nih.gov
Ring-Opening Reactions and Strain-Release Chemistry of the Cyclobutene Core
The significant ring strain inherent in the four-membered cyclobutene ring is a powerful thermodynamic driving force for reactions that lead to its cleavage. smolecule.com
As discussed, thermal electrocyclic ring-opening is a primary deconstruction pathway for cyclobutenes. masterorganicchemistry.com The activation energy for this unimolecular process is significantly lower than that required for the cleavage of a less strained cyclobutane. pitt.edu
Catalytic methods can also facilitate the ring-opening of strained carbocycles. For instance, ring-opening metathesis (ROM) is a powerful technique for the transformation of strained cyclic olefins, such as norbornenes, into functionalized acyclic polymers or small molecules. beilstein-journals.org While less common for cyclobutenes themselves, related catalytic processes can be envisioned to exploit the strain energy of this compound for controlled ring cleavage.
The selective cleavage and functionalization of the cyclobutene core offer a route to complex molecular architectures. Strategies for the deconstructive functionalization of cyclic systems, such as the silver-mediated ring-opening fluorination of cyclic amines, demonstrate the possibility of cleaving C-C bonds and introducing new functional groups in a single transformation. nih.gov
Furthermore, functionalized cyclobutenes can be synthesized and subsequently diversified. For example, [2+2] cycloaddition reactions provide access to the cyclobutene core, which can then be modified through reactions like sulfur-fluoride exchange (SuFEx) click chemistry or amide couplings to install a variety of functional groups. researchgate.net Copper-catalyzed radical cascade reactions have also been developed to convert simple cyclobutanes into highly functionalized cyclobutenes through the cleavage of multiple C-H bonds. rsc.org
Table 2: Strategies for Ring-Opening and Functionalization
| Strategy | Description | Potential Outcome | Reference |
|---|---|---|---|
| Thermal Electrocyclic Ring-Opening | Concerted, conrotatory opening to a butadiene derivative. | Formation of a conjugated diene. | masterorganicchemistry.compitt.edu |
| Ring-Opening Metathesis (ROM) | Catalytic cleavage and reformation of double bonds. | Polymeric or oligomeric structures. | beilstein-journals.org |
| Deconstructive Fluorination | C-C bond cleavage with concurrent introduction of fluorine. | Ring-opened, fluorinated products. | nih.gov |
Reactivity Modulations by Fluorine Substituents
The three fluorine atoms on the cyclobutene ring exert a profound influence on the reactivity of this compound. Their strong inductive electron-withdrawing effect alters the electron density of the double bond and the sigma framework of the ring.
This electronic perturbation is particularly evident in pericyclic reactions. As noted, the stereochemical outcome of the electrocyclic ring-opening of fluorinated cyclobutenes is dictated by electronic factors, where the fluorine substituents exhibit a distinct preference for outward rotation in the conrotatory process. pitt.edu This "torquoselectivity" is also influenced by fluoroalkyl substituents. researchgate.net
Furthermore, the fluorine atoms impact the stability and reactivity of adjacent carbocationic intermediates that may form during addition reactions. While the C-F bond is exceptionally strong, under certain enzymatic or chemical conditions, defluorination can occur, leading to further transformations. smolecule.com The presence of multiple fluorine atoms on the same carbon, as in the trifluoro group of related compounds, generally decreases the susceptibility to SN2-type nucleophilic substitution at that carbon.
Inductive and Stereoelectronic Effects on Reaction Pathways
No published studies were found that specifically detail the inductive and stereoelectronic effects governing the reaction pathways of this compound. A theoretical analysis would be required to predict how the electron-withdrawing nature of the three fluorine atoms on the cyclobutene ring, combined with the unique electronic properties of the adjacent cyclopropyl group, would influence its reactivity. The fluorine atoms are expected to create a strong dipole and lower the energy of the molecule's LUMO (Lowest Unoccupied Molecular Orbital), potentially making the double bond susceptible to nucleophilic attack or specific types of cycloadditions. The cyclopropyl group, with its inherent s-character, can electronically conjugate with the double bond, which would also modulate the molecule's reactivity profile. However, without experimental data, any discussion remains purely hypothetical.
Influence on Regioselectivity and Diastereoselectivity in Transformations
There is no available research documenting specific chemical transformations of this compound. Therefore, a discussion of the factors influencing regioselectivity and diastereoselectivity in its reactions cannot be provided. For any potential addition reaction to the cyclobutene double bond, the directing effects of the trifluorinated side and the cyclopropyl-substituted side would be key in determining the outcome. The steric bulk of the substituents and the potential for stereoelectronic control would be expected to play a significant role, but no empirical evidence exists to support a detailed analysis.
Intermolecular and Intramolecular Reactions of the Cyclopropyl Group
Cyclopropyl Ring Opening and Rearrangements
The reactivity of the cyclopropyl group in this compound, specifically its propensity for ring-opening and rearrangement reactions, has not been described in the scientific literature. Vinylcyclopropanes are known to undergo thermally or photochemically induced rearrangements to form cyclopentenes. It could be theorized that under certain conditions, this compound might undergo a similar transformation. Acid-catalyzed ring-opening of the cyclopropyl group is another potential reaction pathway, which would likely be influenced by the electronic effects of the adjacent fluorinated cyclobutene ring. Without experimental validation, these remain speculative pathways.
Selective Transformations of the Cyclopropyl Moiety in the Presence of the Cyclobutene Ring
No studies have been published that demonstrate the selective transformation of the cyclopropyl group while leaving the fluorinated cyclobutene ring intact, or vice-versa. Achieving such selectivity would be a significant synthetic challenge due to the reactive nature of both moieties. The development of such a selective method would depend on the careful choice of reagents and reaction conditions, but no such methodologies have been reported for this specific compound.
Table of Mentioned Compounds
Mechanistic Investigations and Theoretical Studies on 1 Cyclopropyl 2,3,3 Trifluorocyclobutene
Experimental Elucidation of Reaction Mechanisms
Experimental investigations into the reaction mechanisms of 1-cyclopropyl-2,3,3-trifluorocyclobutene are crucial for understanding its reactivity. Such studies often involve kinetic analysis and the detection of short-lived intermediates.
The reactivity of fluorinated cyclobutenes is often characterized by cycloaddition and rearrangement reactions. acs.org The presence of the cyclopropyl (B3062369) group can influence these pathways. The cyclopropyl group is known to stabilize adjacent positive charges, which can affect the rates of reactions involving carbocationic intermediates.
General reactions for this compound include electrophilic addition to the double bond, nucleophilic substitution of the fluorine atoms, and elimination reactions. researchgate.net Mass spectrometric analysis provides some clues about its fragmentation pathways, with a molecular ion peak observed at m/z 148 and a base peak at m/z 133, suggesting the loss of a methyl group or an equivalent fragment. researchgate.net
Table 1: General Reactivity of this compound
| Reaction Type | Description |
|---|---|
| Electrophilic Addition | The double bond of the cyclobutene (B1205218) ring can be attacked by electrophiles, leading to a variety of substituted cyclobutane (B1203170) products. researchgate.net |
| Nucleophilic Substitution | The fluorine atoms can be displaced by nucleophiles, although this is generally challenging due to the strength of the C-F bond. researchgate.net |
The direct observation of transient species in the reactions of this compound is challenging. However, spectroscopic techniques are invaluable for characterizing both stable molecules and reactive intermediates.
Infrared (IR) spectroscopy of this compound would be expected to show characteristic absorption bands for C-H stretching in the cyclopropyl and cyclobutene rings, C=C stretching of the double bond, and strong C-F stretching vibrations. researchgate.net The strained nature of the rings would likely influence the frequencies of these vibrations.
While specific NMR data for this compound is scarce in the literature, ¹H NMR would show signals corresponding to the protons on the cyclopropyl and cyclobutene rings. ¹³C NMR would provide information about the carbon framework, and ¹⁹F NMR would be particularly informative, showing distinct signals for the fluorine atoms, with their chemical shifts and coupling constants providing structural clues. The nuclear magnetic resonance (NMR) spectra of some fluorinated cyclobutenes have been noted to be complex, sometimes showing anomalous spectra due to cross-ring spin-spin coupling between hydrogen and fluorine. acs.org
Raman spectroscopy can also be a powerful tool for studying such molecules. For related cyclopropylcarbonyl halides, Raman spectra have been used to identify different conformers and to study their relative stabilities. rsc.org Tip-enhanced Raman spectroscopy (TERS) has shown promise for the characterization of single molecules on surfaces, which could potentially be applied to study the vibrational modes of this compound with high resolution. researchgate.net
Computational and Quantum Chemical Analysis
Computational methods, particularly quantum chemistry, provide a powerful lens through which to investigate the properties and reactivity of molecules like this compound.
Density Functional Theory (DFT) is a widely used computational method to explore reaction mechanisms. For related systems, DFT calculations have been employed to study the electrocyclic ring-opening of 2-substituted cyclobutenecarboxylic acids. rsc.org These studies help in predicting the kinetic barriers and thermodynamic favorability of such reactions. rsc.org
For this compound, DFT calculations could be used to model the transition states of various potential reactions, such as thermal ring-opening to form a substituted butadiene derivative. The calculations would provide insights into the geometry of the transition state and the activation energy of the reaction. DFT studies on related bicyclo[1.1.0]butanes have supported an asynchronous concerted pathway for their reactions to form cyclopropyl-substituted cyclobutenes. researchgate.net Furthermore, computational studies on the arylation of cyclobutane rings have utilized DFT to understand the enantiodetermining C-H cleavage step. acs.org
Table 2: Representative DFT Functionals for Studying Fluorinated Hydrocarbons
| DFT Functional | Description |
|---|---|
| B3LYP | A popular hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules. |
| M06-2X | A meta-hybrid GGA functional that is often recommended for studies involving main-group thermochemistry and kinetics. |
The electronic structure of this compound is significantly influenced by the interplay between the strained rings and the electronegative fluorine atoms. The cyclopropyl group can act as a π-electron donor, a property that is subject to debate but has been supported by some studies. nih.gov This can lead to conjugative interactions with the adjacent double bond of the cyclobutene ring.
DFT calculations can be used to analyze the molecular orbitals, charge distribution, and bonding characteristics of the molecule. Natural Bond Orbital (NBO) analysis, for example, can provide insights into hyperconjugative interactions and the nature of the C-F bonds. A study on halo-substituted cyclobutanes using DFT showed that the ring substituents affect the charge population and that lone pair delocalization from the substituted atoms contributes to molecular stability.
The introduction of fluorine atoms generally leads to a significant polarization of the C-F bonds, making the carbon atom electron-deficient. This has a profound effect on the reactivity of the molecule.
Conformational Analysis and Dynamics of Fluorinated Cyclobutane Systems
The four-membered ring of cyclobutane is not planar but exists in a puckered conformation to relieve torsional strain. The introduction of substituents further complicates the conformational landscape. For this compound, the puckering of the cyclobutene ring and the orientation of the cyclopropyl group are key conformational variables.
Computational studies on 2-substituted cyclobutane-α-amino acid derivatives have shown that the substituent at the C2 position can modulate the conformational preference of the ring puckering. A study on the effect of a spirocyclopropane on the conformational preference of substituents on a cyclohexane (B81311) ring revealed a surprising effect, suggesting that the cyclopropyl group can significantly influence the conformational equilibrium. researchgate.net
The dynamics of these systems involve ring puckering and rotation around the single bond connecting the cyclopropyl group to the cyclobutene ring. These dynamic processes can be studied using variable-temperature NMR spectroscopy and computational methods such as molecular dynamics simulations. The conformational preferences will have a direct impact on the molecule's reactivity and spectroscopic properties. For instance, the relative orientation of the C-F bonds and adjacent C-H bonds can influence hyperconjugative interactions. researchgate.net
Ring Puckering and Conformational Equilibria in Strained Rings
The four-membered ring of cyclobutene and its derivatives is not planar but rather exists in a puckered conformation to alleviate the significant ring strain that would be present in a planar arrangement. This puckering is a dynamic equilibrium between two equivalent bent conformations. The degree of this puckering and the energy barrier to ring inversion are sensitive to the nature and position of substituents on the ring.
In the case of this compound, the cyclobutene core adopts a non-planar, puckered geometry. This structural feature is a direct consequence of the inherent strain in the four-membered ring, which seeks to minimize both angle and torsional strain. The internal angles of the cyclobutene ring deviate significantly from the ideal tetrahedral angle of 109.5°, being approximately 88°. This deviation results in substantial angle strain, which is partially relieved by the ring's puckering. This non-planar conformation allows for better orbital overlap and reduces torsional interactions between adjacent substituents.
Theoretical studies and experimental data from related fluorinated cyclobutanes indicate that the introduction of fluorine atoms has a profound impact on the conformational preferences of the ring. The puckering of the cyclobutane ring can be described by a puckering coordinate, and the potential energy surface as a function of this coordinate reveals the stable conformations and the energy barriers between them. For cyclobutane itself, the puckering angle is approximately 35°, and the barrier to planarity is relatively low. However, the substitution pattern in this compound, with a gem-difluoro group and an additional fluorine atom, is expected to significantly alter this landscape.
| Parameter | Value/Description | Source |
| Ring Conformation | Puckered (non-planar) | |
| Approximate Internal Ring Angle | 88° | |
| Puckering in Unsubstituted Cyclobutane | ~35° puckering angle | |
| Influence of Fluorine | Significantly alters the potential energy surface of puckering |
Stereochemical Influence of Fluorine and Cyclopropyl Substituents on Molecular Conformation
The conformational preferences of this compound are dictated by a complex interplay of steric and electronic effects arising from the fluorine and cyclopropyl substituents. These effects govern the puckering of the cyclobutene ring and the orientation of the cyclopropyl group relative to the four-membered ring.
Fluorine Substituents: The three fluorine atoms exert a powerful influence on the molecule's conformation through several mechanisms:
Inductive Effect: As the most electronegative element, fluorine withdraws electron density from the carbon atoms to which they are attached. This C-F bond polarization can lead to significant dipole-dipole interactions within the molecule, influencing the preferred conformation to minimize these repulsive forces.
Gauche Effect: In fluorinated alkanes, a gauche conformation can be more stable than an anti-conformation due to hyperconjugative interactions. A similar effect, involving the interaction of C-F bonding and anti-bonding orbitals with adjacent C-C or C-H bonds, likely plays a role in stabilizing certain puckered conformations of the cyclobutene ring. youtube.comrzepa.net For instance, in 1,2-difluoroethane, the gauche conformer is more stable than the anti conformer due to stabilizing σ(C-H) to σ*(C-F) hyperconjugation. youtube.comrzepa.net
Steric Effects: While fluorine is relatively small, the presence of three fluorine atoms, including a gem-difluoro group at the 3-position, introduces steric bulk that influences the ring puckering to minimize steric hindrance.
Cyclopropyl Substituent: The cyclopropyl group also has distinct stereochemical effects:
"Cyclopropyl Effect": Research on cyclohexane systems has shown that a spiro-fused cyclopropane (B1198618) ring can significantly alter the conformational equilibrium, often favoring an axial orientation for an adjacent substituent that would typically prefer an equatorial position. This is attributed to increased torsional strain and hyperconjugative effects. While not directly analogous, this "cyclopropyl effect" suggests that the electronic nature and steric profile of the cyclopropyl group in this compound will have a non-trivial impact on the puckering of the cyclobutene ring.
Conjugative Effects: The cyclopropyl group can participate in conjugation with the adjacent double bond of the cyclobutene ring. The orientation of the cyclopropyl ring (bisected or perpendicular to the double bond) will be determined by the balance between maximizing this conjugation and minimizing steric clashes with the substituents on the cyclobutene ring.
The combination of these effects leads to a unique and complex conformational landscape for this compound. The equilibrium between the possible puckered conformers will be determined by the subtle balance of these competing steric and electronic interactions. Detailed computational studies would be necessary to quantify the energy differences between these conformers and to fully elucidate the preferred three-dimensional structure of the molecule.
| Substituent | Stereochemical Influence |
| Fluorine Atoms | Inductive effects (dipole-dipole interactions) |
| Gauche-type hyperconjugative interactions | |
| Steric repulsion | |
| Cyclopropyl Group | "Cyclopropyl effect" influencing ring conformation |
| Conjugation with the C=C double bond | |
| Steric interactions with ring substituents |
Applications and Synthetic Utility of 1 Cyclopropyl 2,3,3 Trifluorocyclobutene in Organic Synthesis
1-Cyclopropyl-2,3,3-trifluorocyclobutene as a Versatile Building Block
The utility of this compound as a versatile building block stems from the inherent reactivity of its strained four-membered ring and the adjacent cyclopropyl (B3062369) moiety. smolecule.com This combination allows for a wide range of chemical transformations, enabling access to novel fluorinated compounds.
One of the most powerful applications of this compound is in the synthesis of complex fluorinated carbocyclic and heterocyclic systems through cycloaddition reactions. The electron-deficient double bond of the cyclobutene (B1205218) ring is a prime candidate for participating in these reactions, serving as a dienophile or dipolarophile.
[2+2] cycloaddition is a common industrial method for forming cyclobutene cores, and this reactivity can be extended to the functionalization of the pre-formed ring system. smolecule.com Furthermore, the compound can be a key starting material in reactions like [3+2] and [4+2] cycloadditions to build five- and six-membered rings. For instance, fluorinated building blocks are frequently used to synthesize sulfur-containing heterocycles. nih.gov Transient dipoles, such as thiocarbonyl ylides, can be generated in situ and react with fluorinated alkenes in a [3+2] cycloaddition to form substituted thiolanes. nih.gov Similarly, fluorinated 1,3-diketones are condensed with various nucleophiles like hydrazines and hydroxylamine (B1172632) to produce a range of fluorinated heterocycles, including pyrazoles and isoxazoles. researchgate.net These established methods highlight the potential of this compound to act as the fluorinated component in the synthesis of diverse heterocyclic scaffolds.
| Reaction Type | Reactant Partner (Example) | Resulting Heterocycle (Example) | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Thiocarbonyl Ylides | Fluorinated Thiolanes | nih.gov |
| [3+2] Cycloaddition | Nitrile Imines | Trifluoromethylated 1,3,4-Thiadiazoles | nih.gov |
| Condensation | Aromatic Hydrazines | Fluorinated Pyrazoles | researchgate.net |
| Condensation | Hydroxylamine | Fluorinated Isoxazoles | researchgate.net |
The high ring strain of both the cyclobutene and cyclopropane (B1198618) moieties makes them susceptible to ring-opening reactions, a characteristic that is exploited to diversify molecular scaffolds. smolecule.comresearchgate.net These reactions transform the compact, cyclic starting material into linear or larger cyclic structures, often with the creation of new functional groups.
Lewis acid-mediated ring-opening of cyclopropyl groups is a known strategy for generating new carbon-carbon bonds. nih.gov More advanced methods involve cooperative catalysis, where photoredox and N-heterocyclic carbene (NHC) catalysis work together to achieve a 1,3-difunctionalization of aryl cyclopropanes. nih.gov In such a process, a single-electron transfer (SET) initiates the opening of the cyclopropane ring to form a benzylic radical, which can then be coupled with another radical species to install functional groups at the 1- and 3-positions of the original propane (B168953) unit. nih.gov Additionally, the double bond in the cyclobutene ring can undergo electrophilic addition reactions, which leads to various substituted cyclobutane (B1203170) products without opening the ring, further adding to the compound's synthetic versatility. smolecule.com
| Reaction Class | Key Transformation | Resulting Structure | Reference |
|---|---|---|---|
| Ring-Opening | 1,3-Difunctionalization of cyclopropane ring | γ-Aroyloxy Ketones | nih.gov |
| Ring-Opening | Lewis Acid-Mediated Opening of Cyclopropyl Ketone | Dihydrofuro[2,3-h]chromen-2-ones | nih.gov |
| Addition | Electrophilic Addition to C=C Double Bond | Substituted Cyclobutanes | smolecule.com |
| Substitution | Nucleophilic Substitution of Fluorine Atoms | Further Derivatized Cyclobutenes | smolecule.com |
Strategic Functionalization and Derivatization
Beyond its use as a foundational building block, this compound and its derivatives can undergo further strategic modifications to yield highly complex and stereochemically defined molecules.
The creation of molecules with specific three-dimensional arrangements is crucial for biological applications. Methodologies that control stereochemistry are therefore highly valuable. While not involving the exact title compound, studies on related cyclopropyl systems demonstrate powerful strategies for stereocontrol. For example, 1-alkenyl-1,1-heterobimetallic intermediates can be used in tandem reactions to synthesize cyclopropyl alcohol boronate esters with excellent diastereoselectivity (>15:1 dr). nih.gov This process involves an in-situ alkoxide-directed cyclopropanation that creates three new stereocenters with high precision. nih.gov Subsequent oxidation or rearrangement of these intermediates can provide access to trisubstituted α-hydroxycyclopropyl carbinols or cis- and trans-2,3-disubstituted cyclobutanones as single diastereomers. nih.gov Adapting such stereoselective methodologies to a fluorinated building block like this compound would provide a pathway to stereochemically pure polyfluorinated compounds, which are of significant interest in medicinal chemistry.
The true test of a building block's utility is its successful incorporation into the multi-step synthesis of a complex target molecule. Cyclopropyl-containing fragments are often integrated into advanced molecular architectures to modulate properties like metabolic stability and receptor binding affinity. For instance, in the development of corticotropin-releasing factor-1 (CRF1) receptor antagonists for psychiatric disorders, a cyclopropyl moiety was part of a lead compound. researchgate.net Although that specific lead showed significant formation of reactive metabolites, further optimization led to the discovery of a potent and safer analogue, (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile. researchgate.net This example illustrates how a cyclopropyl-containing fragment can be a key component that is carried through a multi-step synthesis and refined to produce a final drug candidate with optimized properties.
Role in the Synthesis of Precursors for Research Molecules (General Research Application)
The chemical reactivity inherent in this compound makes it an important precursor for molecules intended for a wide array of research applications. Its potential use spans medicinal chemistry, material science, and agricultural chemistry. smolecule.com The ability to readily generate complex fluorinated carbocycles and heterocycles (as discussed in 5.1.1) and to serve as a key piece in the assembly of advanced molecular structures (as in 5.2.2) underscores its value. By providing access to novel chemical space, this building block enables the synthesis of new research molecules whose properties can be investigated. For example, its derivatives could be explored as potential pharmaceutical agents or as components in advanced materials where the unique electronic properties conferred by the fluorine atoms are desirable. smolecule.com The synthesis of CRF1 receptor antagonists demonstrates a clear application in creating precursors for molecules used in biological and pharmacological research. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
